REACTION_SMILES
|
[CH2:13]([O:14][P:15]([O:16][CH2:17][CH3:18])(=[O:19])[C:21]([C:22](=[O:23])[O:24][CH2:25][CH3:26])=[CH2:27])[CH3:20].[CH3:34][CH2:35][O:36][CH2:37][CH3:38].[Cl:1][c:2]1[cH:3][c:4]([OH:10])[c:5]([CH:6]=[O:7])[cH:8][cH:9]1.[H-:11].[Na+:12].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH2:28]>>[Cl:1][c:2]1[cH:3][c:4]2[c:5]([cH:8][cH:9]1)[CH:6]=[C:21]([C:22](=[O:23])[O:24][CH2:25][CH3:26])[CH2:27][O:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)OCC)P(=O)(OCC)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(Cl)cc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1=Cc2ccc(Cl)cc2OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |